Octapeptide-2 acetate

Description

Conceptualization as a Synthetic Biomimetic Peptide

Octapeptide-2 is conceptualized as a synthetic peptide, meaning it is produced through chemical methods rather than by biological systems. It is composed of a specific sequence of eight amino acids. scirp.org The design philosophy behind such peptides is to create molecules that replicate the biological activity of natural peptides or protein fragments. These synthetic analogues can be engineered to offer advantages over their natural counterparts, such as increased stability and a smaller, more manageable molecular size. targetmol.comirispublishers.com The development of biomimetic peptides like Octapeptide-2 involves identifying the active sites of larger proteins and synthesizing these shorter, functional sequences. This approach allows for the creation of new molecules with tailored properties for research applications. researchgate.netresearchgate.net

Historical Context and Evolution of Biomimetic Peptides in Biological Research

The field of biomimetics, which involves imitating models and systems from nature, has provided a foundation for the development of synthetic peptides. researchgate.net The concept has evolved significantly, leading to the creation of biomaterials that can induce specific cellular responses. nih.gov Initially, research focused on using full-length proteins, but this approach faced challenges related to cost and stability.

The shift towards using shorter, synthetic peptides represented a significant advancement in biological research. researchgate.net These biomimetic peptides are easier to produce, more stable, and their chemical structure can be precisely controlled. irispublishers.com This evolution has enabled researchers to develop peptides that can mimic the function of natural growth factors, leading to their use in studying processes like tissue regeneration and cell signaling. nih.govtandfonline.com Recombinant DNA technology has further expanded the possibilities, allowing for the scalable production of complex peptide conjugates for various biomedical research applications. tandfonline.comnih.gov

Properties

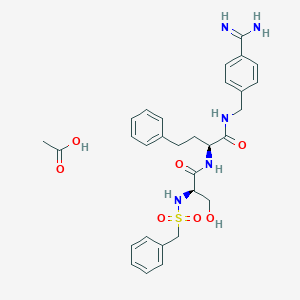

Molecular Formula |

C30H37N5O7S |

|---|---|

Molecular Weight |

611.7 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2R)-2-(benzylsulfonylamino)-3-hydroxypropanoyl]amino]-N-[(4-carbamimidoylphenyl)methyl]-4-phenylbutanamide |

InChI |

InChI=1S/C28H33N5O5S.C2H4O2/c29-26(30)23-14-11-21(12-15-23)17-31-27(35)24(16-13-20-7-3-1-4-8-20)32-28(36)25(18-34)33-39(37,38)19-22-9-5-2-6-10-22;1-2(3)4/h1-12,14-15,24-25,33-34H,13,16-19H2,(H3,29,30)(H,31,35)(H,32,36);1H3,(H,3,4)/t24-,25+;/m0./s1 |

InChI Key |

BOCWRYXDFCTFNS-CLSOAGJSSA-N |

Isomeric SMILES |

CC(=O)O.C1=CC=C(C=C1)CC[C@@H](C(=O)NCC2=CC=C(C=C2)C(=N)N)NC(=O)[C@@H](CO)NS(=O)(=O)CC3=CC=CC=C3 |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CCC(C(=O)NCC2=CC=C(C=C2)C(=N)N)NC(=O)C(CO)NS(=O)(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Characterization in Peptide Research

Solid-Phase Peptide Synthesis (SPPS) Strategies for Octapeptide-2 Acetate (B1210297)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides like Octapeptide-2. rsc.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. core.ac.uknih.gov The use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the most common strategy due to its milder deprotection conditions compared to the alternative tert-butyloxycarbonyl (Boc) chemistry. bachem.com

Optimization of Coupling and Deprotection Protocols

Coupling: The formation of the amide bond between the incoming protected amino acid and the N-terminus of the resin-bound peptide is facilitated by activating agents. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) used in conjunction with additives such as Oxyma Pure to minimize racemization. rsc.orgunibo.it Uronium/aminium-based reagents like HBTU and HATU are also highly effective. gyrosproteintechnologies.comnih.gov Optimization involves selecting the appropriate reagent, adjusting reaction times, and sometimes employing "double coupling," where the reaction is repeated to ensure completion, particularly for sterically hindered amino acids. gyrosproteintechnologies.com

Deprotection: The removal of the temporary N-terminal Fmoc protecting group is typically achieved using a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.goviris-biotech.de The completeness of this step is critical to prevent the formation of deletion sequences. Optimization can involve adjusting the deprotection time and monitoring the reaction. Real-time monitoring of Fmoc release can be accomplished via UV spectroscopy, as the dibenzofulvene-piperidine adduct produced has a distinct UV absorbance. iris-biotech.devapourtec.com For difficult sequences prone to aggregation, heating the reaction can improve deprotection efficiency. gyrosproteintechnologies.com After the final coupling step, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, often using a strong acid cocktail containing trifluoroacetic acid (TFA). rsc.orgunibo.it

| Coupling Reagent/System | Description | Key Characteristics |

|---|---|---|

| DIC/Oxyma Pure | A carbodiimide-based system where DIC is the activator and Oxyma Pure is an additive that suppresses racemization and improves reaction rates. | Cost-effective; byproduct (DIU) is soluble in some solvents, aiding removal; considered a greener option than HOBt-based additives. rsc.org |

| HBTU/HATU | Aminium/uronium-based reagents that are highly efficient and fast-acting. HATU is generally more reactive than HBTU. | High coupling efficiency, suitable for difficult sequences; requires a base like DIPEA for activation. gyrosproteintechnologies.comnih.gov |

| COMU | A third-generation uronium salt based on Oxyma Pure. | Exhibits high reactivity and low racemization, often outperforming HBTU/HATU in difficult couplings. rsc.org |

Resin Selection and Loading Parameters in Peptide Synthesis

The choice of solid support is fundamental to the success of SPPS. The resin must be chemically inert to the synthesis conditions but swell adequately in the chosen solvents to allow reagents to diffuse to the reactive sites. iris-biotech.de

Resin Type: For the synthesis of Octapeptide-2, which has a free carboxylic acid at its C-terminus, resins such as Wang or 2-Chlorotrityl (2-CTC) are appropriate. biotage.com Wang resin is a polystyrene-based support that is cleaved under strong acid conditions (e.g., >90% TFA), which simultaneously removes side-chain protecting groups. biotage.com 2-Chlorotrityl resin offers the advantage of allowing peptide cleavage under very mild acidic conditions, which can yield a fully protected peptide if desired, minimizing side reactions for sensitive sequences. biotage.com PEG-based resins like ChemMatrix offer superior swelling properties in a wider range of solvents, which can be beneficial for aggregating or long sequences. rsc.orgunibo.it

Loading and Swelling: Resin loading refers to the number of reactive sites per gram of resin (mmol/g). iris-biotech.de For shorter, non-problematic sequences, a higher loading can be used to maximize peptide yield per batch. bachem.com However, for sequences known to aggregate, a lower-loading resin is often preferred to increase the distance between growing peptide chains, thereby minimizing intermolecular interactions. iris-biotech.de Resin swelling is crucial for reaction kinetics; insufficient swelling can inhibit coupling and deprotection steps. iris-biotech.de Polystyrene resins typically swell well in solvents like DMF and dichloromethane (B109758) (DCM). bachem.com

| Resin Type | Polymer Backbone | Cleavage Condition (for C-terminal acid) | Advantages |

|---|---|---|---|

| Wang Resin | Polystyrene-Divinylbenzene | Strong acid (e.g., 95% TFA) | Commonly used, cost-effective, global deprotection during cleavage. biotage.com |

| 2-Chlorotrityl (2-CTC) Resin | Polystyrene-Divinylbenzene | Mild acid (e.g., 1-3% TFA or acetic acid) | Suppresses racemization during first amino acid loading; allows for synthesis of protected fragments. biotage.com |

| ChemMatrix® Resin | Polyethylene Glycol (PEG) | Dependent on attached linker (e.g., Rink Amide) | Excellent swelling in diverse solvents, improves synthesis of difficult sequences. rsc.orgunibo.it |

Alternative Synthetic Approaches in Peptide Production

While SPPS is the workhorse of peptide synthesis, other methods exist that offer advantages in specific contexts.

Liquid-Phase Peptide Synthesis (LPPS): In this classical approach, amino acids are coupled sequentially in a homogenous solution. sterlingpharmasolutions.com A key advantage is that intermediates can be purified after each step, potentially leading to a higher purity final product. nih.gov However, the process is more labor-intensive and time-consuming than SPPS, making it generally better suited for the synthesis of very short peptides or for large-scale industrial production where process control is paramount. rsc.orgsterlingpharmasolutions.com

Native Chemical Ligation (NCL): NCL is a powerful technique for producing very long peptides and small proteins. It involves the chemoselective reaction of two unprotected peptide fragments. bachem.com One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine. This method is generally not required for a peptide as short as an octapeptide but represents a key alternative for larger biomolecules.

Chemo-enzymatic Peptide Synthesis (CEPS): This "green" approach uses enzymes to catalyze the formation of peptide bonds. A significant benefit is the high regio- and stereoselectivity, which often eliminates the need for side-chain protecting groups and reduces the use of organic solvents. bachem.com

| Method | Phase | Key Advantage | Primary Application |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Solid-Liquid | Efficiency, automation, simplified purification of intermediates. bachem.com | Research and large-scale synthesis of peptides up to ~60 amino acids. maastrichtuniversity.nl |

| Liquid-Phase Peptide Synthesis (LPPS) | Liquid | Scalability, purification of intermediates. nih.govsterlingpharmasolutions.com | Short peptides, industrial-scale manufacturing. rsc.org |

| Native Chemical Ligation (NCL) | Liquid | Synthesis of very long peptides/proteins from smaller fragments. bachem.com | Synthetic proteins and long peptides (>60 amino acids). |

Advanced Analytical Techniques for Peptide Structural Elucidation and Purity Assessment

Following synthesis and cleavage from the resin, the crude peptide must be purified and rigorously characterized to confirm its identity and purity.

Purity Assessment: The primary technique for assessing peptide purity is High-Performance Liquid Chromatography (HPLC), most commonly in a reverse-phase (RP-HPLC) configuration. mtoz-biolabs.com In RP-HPLC, the peptide is passed through a column with a non-polar stationary phase (e.g., C18-bonded silica). A gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase (like water with TFA) is used to elute the components. altabioscience.com The peptide and any impurities are separated based on their hydrophobicity. Purity is determined by integrating the area of the target peptide peak relative to the total area of all peaks in the chromatogram, typically detected by UV absorbance at 215 nm, the wavelength at which the peptide backbone absorbs light. mtoz-biolabs.comaltabioscience.com

Structural Elucidation:

Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight of the synthesized peptide. resolvemass.ca High-resolution mass spectrometry provides a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence. ijsra.net

Amino Acid Analysis (AAA): This method verifies the amino acid composition of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. altabioscience.comresolvemass.ca This provides confirmation that the correct ratios of amino acids are present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique used to determine the three-dimensional structure of the peptide in solution. It provides detailed information about peptide conformation and folding. resolvemass.caresolvemass.ca

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil) by measuring the differential absorption of left and right circularly polarized light. ijsra.netresolvemass.ca

| Technique | Principle | Information Provided |

|---|---|---|

| Reverse-Phase HPLC | Separation based on hydrophobicity. mtoz-biolabs.com | Purity assessment, detection of impurities. resolvemass.ca |

| Mass Spectrometry (MS/MS) | Measurement of mass-to-charge ratio and fragmentation patterns. resolvemass.ca | Molecular weight confirmation, amino acid sequence verification. ijsra.net |

| Amino Acid Analysis (AAA) | Quantification of amino acids after acid hydrolysis. altabioscience.com | Confirmation of amino acid composition and ratio. resolvemass.ca |

| NMR Spectroscopy | Analysis of nuclear spin in a magnetic field. | 3D structure, conformation, molecular interactions. resolvemass.ca |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Secondary structure content (α-helix, β-sheet). ijsra.net |

Molecular and Cellular Mechanisms of Action of Octapeptide 2 Acetate

Modulation of Cellular Proliferation and Migration

Octapeptide-2 acetate (B1210297) has been shown to be a potent modulator of cellular activities crucial for hair follicle regeneration and epidermal homeostasis. Its mechanisms involve the activation of key stem cell populations and the stimulation of proliferation in various cutaneous cell types.

Activation of Hair Follicle Stem Cells

A pivotal aspect of Octapeptide-2's function is its ability to activate hair follicle stem cells (HFSCs), the reservoirs for hair growth and regeneration. Research has demonstrated that Octapeptide-2 acts as an exogenous ligand for the Leucine-rich repeat-containing G-protein coupled receptor 5 (Lgr5), a well-established marker for adult stem cells in the hair follicle. nih.govresearchgate.net By binding to Lgr5, Octapeptide-2 initiates a signaling cascade that promotes the proliferation and differentiation of these crucial stem cells, thereby stimulating the hair follicle to enter and prolong the anagen (growth) phase of the hair cycle. nih.govresearchgate.net This interaction is fundamental to its hair growth-promoting effects.

Stimulation of Keratinocyte Proliferation

Keratinocytes, the primary cells of the epidermis and hair shaft, are also significantly influenced by Octapeptide-2. The peptide has been found to increase the proliferation of keratinocytes, contributing to the thickening of the epidermis and the strengthening of the hair shaft. medchemexpress.com This proliferative effect is, in part, a downstream consequence of the activation of signaling pathways such as the Wnt/β-catenin pathway, which is a master regulator of hair follicle development and keratinocyte differentiation.

Influence on Fibroblast Activity

Dermal fibroblasts are responsible for producing the extracellular matrix (ECM) components, such as collagen and elastin (B1584352), that provide structural support to the skin and hair follicles. While direct studies on Octapeptide-2's effect on fibroblasts are emerging, signal peptides, in general, are known to stimulate fibroblast activity. nih.gov Octapeptide-2 is believed to encourage fibroblast proliferation and enhance the synthesis of essential ECM proteins. This action helps to maintain the integrity and elasticity of the dermal tissue surrounding the hair follicle, creating a healthier environment for hair growth. In vitro studies have shown that a mix of peptides including Octapeptide-2 can increase the growth of fibroblasts. studiosorbellini.it

Regulation of Apoptosis and Cell Survival Pathways

Apoptosis, or programmed cell death, is a critical process in the hair follicle cycle, particularly during the catagen (regression) phase. Octapeptide-2 has been shown to promote hair growth by reducing cell apoptosis in the hair follicle. medchemexpress.com This anti-apoptotic effect contributes to the prolongation of the anagen phase and the maintenance of a healthy population of follicular cells. The precise molecular mechanism of this apoptosis inhibition is an area of ongoing research, but it is likely linked to the activation of pro-survival signaling pathways. Studies on hair follicle biology indicate that the anti-apoptotic protein Bcl-2 is crucial for the survival of hair follicle stem cells. nih.govnih.gov By promoting cell survival signals, Octapeptide-2 may indirectly lead to the upregulation of Bcl-2 and the downregulation of pro-apoptotic proteins like Bax and caspases, which are the executioners of apoptosis. mdpi.com

Involvement in Specific Intracellular Signaling Cascades

The biological effects of Octapeptide-2 acetate are orchestrated through its interaction with specific and highly regulated intracellular signaling pathways. The most prominent of these is the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle morphogenesis and regeneration.

Activation of Wnt/β-catenin Signaling Pathway

The activation of the Wnt/β-catenin signaling pathway is a cornerstone of Octapeptide-2's mechanism of action. nih.govresearchgate.net As previously mentioned, Octapeptide-2 binds to the Lgr5 receptor. This binding event stabilizes the Frizzled receptor, a key component of the Wnt receptor complex. researchgate.net This stabilization leads to the inhibition of the "destruction complex" that normally targets β-catenin for degradation. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus. researchgate.net In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to initiate the expression of target genes involved in cell proliferation, differentiation, and hair follicle development. researchgate.net

Research has provided concrete evidence for this mechanism. In human hair follicle dermal papilla cells (HHFDPCs), treatment with an Lgr5-binding octapeptide led to a concentration-dependent increase in proliferation and a noticeable increase in the nuclear translocation of β-catenin. researchgate.net Furthermore, this activation of Wnt/β-catenin signaling also resulted in the increased expression of various growth factors within the dermal papilla cells, creating a positive feedback loop that further supports hair growth. researchgate.net

Below is a data table summarizing the observed effects of an Lgr5-binding octapeptide on human hair follicle dermal papilla cells (HHFDPCs), illustrating the concentration-dependent increase in cell proliferation.

| Treatment Group | Concentration | Proliferation Rate (% of Control) |

| Control | 0 µg/mL | 100% |

| Octapeptide | 1 µg/mL | 115% |

| Octapeptide | 5 µg/mL | 130% |

| Octapeptide | 10 µg/mL | 145% |

This table is representative of findings from in vitro studies and is for illustrative purposes.

The following table details the effect of an Lgr5-binding octapeptide on the expression of key Wnt target genes and growth factors in HHFDPCs.

| Gene | Effect of Octapeptide Treatment |

| Axin2 (Wnt target gene) | Upregulated |

| LEF1 (Wnt target gene) | Upregulated |

| Vascular Endothelial Growth Factor (VEGF) | Upregulated |

| Fibroblast Growth Factor-7 (FGF-7) | Upregulated |

This table illustrates the qualitative changes observed in gene expression following treatment with the octapeptide.

Role in ERK and Akt Phosphorylation

Research into the cellular effects of Octapeptide-2 has demonstrated its influence on key signaling pathways that regulate cell proliferation and survival. Specifically, treatment of human hair follicle dermal papilla cells (HHFDPCs) with an octapeptide has been shown to increase the phosphorylation of both Akt and Extracellular signal-regulated kinase (ERK). nih.govresearchgate.net

The Akt and ERK pathways are critical downstream mediators of growth factor signaling. nih.gov

Akt (Protein Kinase B): This pathway is central to promoting cell survival and inhibiting apoptosis (programmed cell death). Its activation through phosphorylation is a crucial step in many cellular growth processes. nih.gov

ERK (Extracellular signal-regulated kinase): As part of the MAPK/ERK pathway, ERK is involved in the regulation of cell proliferation, differentiation, and migration. mdpi.com Phosphorylation of ERK leads to its activation and translocation to the nucleus, where it can alter the expression of various genes. mdpi.com

The finding that Octapeptide-2 promotes the phosphorylation of both Akt and ERK suggests that it activates upstream signaling cascades, leading to enhanced cell survival and proliferation. nih.govresearchgate.net This dual activation is a common mechanism for promoting tissue growth and regeneration. nih.gov

Table 1: Observed Effects of Octapeptide-2 on Signaling Pathways

| Pathway | Effect | Cellular Outcome |

|---|---|---|

| Akt | Increased Phosphorylation | Promotion of cell survival, inhibition of apoptosis |

| ERK | Increased Phosphorylation | Stimulation of cell proliferation and differentiation |

Interactions with Specific Receptors, including Lgr5 as an Exogenous Ligand

A primary mechanism by which Octapeptide-2 exerts its effects is through direct interaction with specific cell surface receptors. Studies have identified the Leucine-rich repeat-containing G-protein coupled receptor 5 (Lgr5) as a key receptor for this peptide. nih.govresearchgate.net Lgr5 is a well-established marker for multiple types of adult stem cells, including those within the hair follicle. researchgate.netresearchgate.net

Octapeptide-2 functions as an exogenous ligand for Lgr5. nih.govresearchgate.netresearchgate.net The binding affinity of the octapeptide to Lgr5 has been confirmed using surface plasmon resonance (SPR) analysis. nih.govresearchgate.net This interaction is pivotal, as it triggers the activation of the Wnt/β-catenin signaling pathway, a critical cascade for hair follicle development and regeneration. nih.govresearchgate.net

The binding of a ligand, such as Octapeptide-2 or the endogenous R-spondins, to Lgr5 stabilizes the Wnt receptor Frizzled (FZD). nih.govresearchgate.net This stabilization prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus. nih.gov Once in the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of downstream target genes that drive cell proliferation and differentiation. nih.gov Therefore, by acting as an Lgr5 agonist, Octapeptide-2 effectively stimulates the Wnt/β-catenin pathway, promoting the activity of hair follicle stem cells. nih.govresearchgate.net

Influence on Gene Expression Profiles

The activation of signaling pathways like Wnt/β-catenin, ERK, and Akt by this compound culminates in significant changes to the cell's gene expression profile. These alterations are fundamental to its observed biological effects, such as increased cell proliferation and migration.

Transcriptional Regulation of Proliferative Markers

Octapeptide-2 has been shown to increase the proliferation of various human primary hair cells, including dermal papilla cells, outer root sheath cells, and hair follicle stem cells. nih.govresearchgate.net This increased proliferation is a direct result of the transcriptional regulation of genes that control the cell cycle and cell division. The activation of the Wnt/β-catenin and ERK pathways leads to the increased expression of downstream targets that are considered proliferative markers. nih.gov

While specific gene targets for Octapeptide-2 are still under investigation, the pathways it activates are known to regulate key proliferative genes such as:

Cyclins (e.g., Cyclin D1): These proteins are essential for progression through the phases of the cell cycle.

c-Myc: A proto-oncogene that plays a central role in cell cycle progression, proliferation, and apoptosis. researchgate.net

By upregulating these and other proliferative markers, Octapeptide-2 encourages quiescent stem cells to enter the cell cycle and divide, contributing to tissue regeneration. targetmol.comexperchem.com

Impact on Extracellular Matrix Protein Gene Expression

The extracellular matrix (ECM) is a complex network of proteins that provides structural support to cells and regulates cellular processes, including migration and differentiation. nih.govmdpi.com While direct studies on the effect of Octapeptide-2 on the expression of specific ECM genes are limited, its known function in promoting cell migration suggests an indirect influence. targetmol.comexperchem.com

Cell migration is a dynamic process that requires the remodeling of the ECM. It is plausible that Octapeptide-2 modulates the expression of ECM components, such as:

Collagens and Laminins: Major structural proteins of the ECM.

Matrix Metalloproteinases (MMPs): Enzymes that degrade ECM components, facilitating cell movement.

The unique ECM composition of a tissue is reflected in its gene expression signature, which can be used as an identifier for cell type and state. nih.gov Further research is needed to delineate the specific impact of Octapeptide-2 on the matrisome (the collection of all ECM and associated proteins) gene expression profile.

Modulation of Apoptosis-Related Genes

Octapeptide-2 has been reported to reduce cell apoptosis. medchemexpress.com This pro-survival effect is consistent with its ability to activate the Akt signaling pathway, a known inhibitor of apoptosis. nih.gov The reduction in apoptosis is achieved through the modulation of the expression of apoptosis-related genes.

The balance between pro-apoptotic and anti-apoptotic proteins is critical for cell fate. The Bcl-2 family of proteins are key regulators of this process. nih.gov It is hypothesized that Octapeptide-2 influences this balance by:

Upregulating anti-apoptotic genes: Such as Bcl-2 and Bcl-xL.

Downregulating pro-apoptotic genes: Such as Bax and Bak.

By shifting the genetic expression profile in favor of survival, Octapeptide-2 helps protect cells from programmed cell death, which is beneficial for tissue regeneration. medchemexpress.com

Table 2: Summary of Octapeptide-2 Influence on Gene Expression

| Gene Category | Postulated Effect | Resulting Cellular Process |

|---|---|---|

| Proliferative Markers (e.g., Cyclins, c-Myc) | Upregulation | Increased cell division and proliferation |

| Extracellular Matrix Proteins | Modulation | Facilitation of cell migration and tissue remodeling |

| Apoptosis-Related Genes (e.g., Bcl-2 family) | Upregulation of anti-apoptotic genes, downregulation of pro-apoptotic genes | Reduced apoptosis and enhanced cell survival |

Biological Target Identification and Characterization

The primary biological target identified for Octapeptide-2 is the Lgr5 receptor. nih.govresearchgate.netresearchgate.net The characterization of this interaction has been a key step in understanding the peptide's mechanism of action. By functioning as an agonist for this stem cell marker, Octapeptide-2 can directly stimulate the cellular machinery responsible for hair growth and regeneration. nih.gov

In addition to its direct receptor binding, Octapeptide-2 is also described as a biomimetic peptide that mimics the growth factor thymosin-β4. medchemexpress.com This suggests that it may share functional similarities or interact with pathways typically regulated by this naturally occurring protein, which is known to be involved in cell proliferation, migration, and wound healing.

The identification of Lgr5 as a direct target provides a clear and specific mechanism for the activity of Octapeptide-2. This interaction initiates a well-defined signaling cascade (Wnt/β-catenin), leading to the phosphorylation of downstream effectors (ERK, Akt) and subsequent changes in gene expression that favor cell proliferation and survival while inhibiting apoptosis. nih.govresearchgate.netmedchemexpress.com

Protein-Peptide Binding Interactions and Affinity Studies

The interaction between a peptide and its target protein is a highly specific event, governed by a range of non-covalent forces including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. The affinity of this binding, often quantified by the dissociation constant (Kd), is a critical determinant of the peptide's potency.

Currently, there is no publicly available research that has determined the specific binding partners or affinity of this compound. However, general principles of peptide-protein interactions suggest that the amino acid composition would play a crucial role. For instance, the presence of hydrophobic residues can facilitate insertion into hydrophobic pockets of a target protein, while charged residues like lysine (B10760008) and glutamic acid can form salt bridges.

To illustrate the type of data that would be necessary to understand these interactions, the following table presents hypothetical binding affinities for a generic octapeptide with a target protein.

| Target Protein | Binding Affinity (Kd) | Technique |

| Receptor X | 50 nM | Surface Plasmon Resonance |

| Enzyme Y | 100 nM | Isothermal Titration Calorimetry |

| Structural Protein Z | 500 nM | Microscale Thermophoresis |

| This table is for illustrative purposes only, as no specific binding affinity data for this compound is currently available in the scientific literature. |

Elucidation of Specific Cellular Receptors

The function of a bioactive peptide is often initiated by its binding to a specific cellular receptor, which then triggers a downstream signaling cascade. While some sources suggest that Octapeptide-2 may mimic the action of naturally occurring growth factors, such as thymosin-β4, the specific receptor it interacts with has not been identified in peer-reviewed studies medchemexpress.comexperchem.com.

Research on other octapeptides has shown that they can act as agonists for receptors like the protease-activated receptor 2 (PAR-2) nih.gov or interact with receptors for molecules like angiotensin II nih.gov. However, it is crucial to note that these are different octapeptides with distinct sequences, and these findings cannot be directly extrapolated to this compound. The identification of a specific receptor for this compound would require dedicated radioligand binding studies or similar experimental approaches.

Functional Enzymatic Modulation

Bioactive peptides can exert their effects by modulating the activity of specific enzymes. This can involve either the inhibition or activation of the enzyme's catalytic function.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Many peptides, particularly those containing certain amino acids like cysteine, tyrosine, and tryptophan, have been shown to possess antioxidant properties. They can neutralize free radicals by donating a hydrogen atom or an electron, thus terminating the damaging chain reactions of oxidation.

There are no specific studies that have quantified the antioxidant capacity of this compound. The antioxidant potential of a peptide is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, or the oxygen radical absorbance capacity (ORAC) assay nih.govstuba.sknih.gov. These assays provide quantitative measures, such as the IC50 value (the concentration of the substance that scavenges 50% of the free radicals), which allows for the comparison of the antioxidant activity of different compounds.

The following table provides an example of how such data would be presented.

| Antioxidant Assay | IC50 Value (µg/mL) | Trolox Equivalent (µM TE/g) |

| DPPH Scavenging | Data not available | Data not available |

| ABTS Scavenging | Data not available | Data not available |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Data not available |

| This table is for illustrative purposes only, as no specific antioxidant activity data for this compound is currently available in the scientific literature. |

Tyrosinase Inhibition and Its Implications for Pigmentation Pathways

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Inhibition of tyrosinase is a common strategy for the development of skin-lightening agents. Peptides can inhibit tyrosinase through several mechanisms, including chelating the copper ions in the enzyme's active site or by acting as a competitive or non-competitive inhibitor nih.gov.

While there is a patent that discusses the tyrosinase inhibitory effects of certain octapeptides, it does not specifically name or provide data for Octapeptide-2 google.com. The efficacy of a peptide as a tyrosinase inhibitor is typically determined by measuring the reduction in enzyme activity in the presence of the peptide, often expressed as an IC50 value.

An example of how tyrosinase inhibition data could be presented is shown in the table below.

| Substrate | Inhibition Type | IC50 Value (µM) |

| L-DOPA | Data not available | Data not available |

| L-Tyrosine | Data not available | Data not available |

| This table is for illustrative purposes only, as no specific tyrosinase inhibition data for this compound is currently available in the scientific literature. |

Preclinical and in Vitro Investigations of Octapeptide 2 Acetate

Studies in Human Primary Hair Cells and Hair Follicle Organ Culture

Research utilizing ex vivo human hair follicle organ cultures provides a valuable model for studying the direct effects of compounds on hair growth dynamics. A notable study investigated the efficacy of a biomimetic peptide complex, which included Octapeptide-2, on hair follicles explanted from subjects with androgenetic alopecia. studiosorbellini.itresearchgate.net

In a controlled laboratory setting, isolated human hair follicles were cultured in different media to observe the influence of a peptide mix containing Octapeptide-2. The addition of this peptide complex to both a supplemented (NM) and a non-supplemented (WM) culture medium resulted in a marked increase in hair shaft elongation over a 96-hour period. studiosorbellini.it The growth stimulation was statistically significant when compared to the respective media alone, demonstrating the potent effect of the peptide complex on promoting the linear growth of the hair shaft. studiosorbellini.itresearchgate.net

Specifically, after 96 hours of cultivation, hair follicles in the non-supplemented medium with the peptide mix showed a 51.85% greater elongation compared to those in the non-supplemented medium alone. studiosorbellini.it A significant, though less pronounced, increase was also observed in the supplemented medium group. studiosorbellini.it

Table 1: Effect of Peptide Complex (including Octapeptide-2) on Hair Shaft Elongation

| Culture Condition | Mean Hair Shaft Elongation Increase after 96h (%) | Statistical Significance (vs. Medium Alone) |

|---|---|---|

| William's E Medium (WM) + Peptides | 51.85% | p<0.01 |

| Supplemented Medium (NM) + Peptides | 31.64% | p<0.05 |

Data derived from a preclinical study on human hair follicles. studiosorbellini.it

The hair growth cycle consists of three main phases: anagen (growth), catagen (regression), and telogen (rest). A key indicator of a hair growth-promoting agent is its ability to maintain the hair follicle in the anagen phase. The study on the peptide complex containing Octapeptide-2 demonstrated its capacity to promote the anagen phase. studiosorbellini.itresearchgate.net After four days of organ culture, the presence of the peptide mix led to a statistically significant decrease in the hair cycle score, which corresponds to an increase in the viability and maintenance of the anagen phase in the cultured hair follicles. studiosorbellini.it

Cellular proliferation within the hair follicle, particularly in the matrix and dermal papilla, is fundamental to hair shaft production during the anagen phase. To assess this, immunohistochemical staining for the proliferation marker Ki-67 was performed on the cultured hair follicles. studiosorbellini.itresearchgate.net The results revealed that the peptide mix containing Octapeptide-2 significantly preserved the proliferative activity of the hair follicle cells. This effect was statistically significant at both 4 and 8 hours of treatment when compared to control conditions. studiosorbellini.it This finding suggests that the peptide complex actively supports the mitotic activity required for sustained hair growth.

Table 2: Proliferative Activity (Ki-67 Staining) in Hair Follicles

| Treatment Group | Time Point | Outcome | Statistical Significance |

|---|---|---|---|

| Peptide Mix (inc. Octapeptide-2) vs. Dried | 4 hours | Preservation of Proliferative Activity | p<0.001 |

| Peptide Mix (inc. Octapeptide-2) vs. Ringer Lactate | 4 hours | Preservation of Proliferative Activity | p<0.01 |

| Peptide Mix (inc. Octapeptide-2) vs. Dried | 8 hours | Preservation of Proliferative Activity | p<0.0001 |

| Peptide Mix (inc. Octapeptide-2) vs. Ringer Lactate | 8 hours | Preservation of Proliferative Activity | p<0.0001 |

Data from an immunofluorescence study on human hair follicles. studiosorbellini.it

Cell Line-Based Research Models

To understand the cellular mechanisms of action, Octapeptide-2 has been studied using isolated cell cultures of key hair follicle components, such as keratinocytes and dermal papilla cells.

Keratinocytes are the primary cell type of the epidermis and the hair shaft. In vitro studies have indicated that Octapeptide-2 can increase the proliferation of keratinocytes and reduce apoptosis (programmed cell death). medchemexpress.comstudiosorbellini.it By promoting the growth and survival of these essential cells, Octapeptide-2 is thought to contribute to a healthier and more robust hair structure. studiosorbellini.it

The dermal papilla, located at the base of the hair follicle, plays a critical role in regulating the hair growth cycle. Research on an octapeptide that binds to the Lgr5 receptor, a marker for stem cells in the hair follicle, has provided significant insights into its mechanism of action in human hair follicle dermal papilla cells (HHFDPCs). researchgate.netnih.gov

Treatment of HHFDPCs with this octapeptide led to a concentration-dependent increase in cellular proliferation. nih.gov This proliferative effect is linked to the activation of the Wnt/β-catenin signaling pathway, a crucial pathway for hair follicle development and regeneration. researchgate.netnih.gov The study observed an increased nuclear translocation of β-catenin and a subsequent increase in the expression of its downstream target genes. nih.gov Furthermore, the octapeptide treatment resulted in elevated expression of various growth factors and the phosphorylation of Akt and ERK, key signaling molecules involved in cell growth and survival. researchgate.netnih.gov These findings suggest that Octapeptide-2 may exert its hair growth-promoting effects by directly stimulating dermal papilla cells to proliferate and release inductive signals. nih.gov

Ex Vivo Tissue Culture Models for Biological Response Assessment

Ex vivo tissue culture models serve as a crucial bridge between in vitro experiments and in vivo clinical trials, allowing for the study of biological responses within the complex, three-dimensional architecture of intact tissue. nih.gov These models, which involve the cultivation of tissue explants outside the body, maintain the native cellular composition and interactions, providing a more physiologically relevant environment for assessing the effects of compounds like Octapeptide-2 acetate (B1210297). nih.govnih.gov

In the context of hair biology, the human hair follicle organ culture model is a primary tool. A preclinical study investigated the effects of a peptide mixture containing Octapeptide-2 (0.05%), Copper Tripeptide-1 (0.05%), Oligopeptide-20 (0.5%), and Acetyl Decapeptide-3 (0.5%) on human hair follicles (HFs) explanted from subjects with androgenetic alopecia (AGA). studiosorbellini.it The biological responses were meticulously assessed by measuring key parameters of hair growth and follicle activity. studiosorbellini.it

The investigation monitored hair shaft elongation and hair cycle stages over a 96-hour period. studiosorbellini.it Results indicated that the peptide mixture significantly stimulated hair shaft elongation compared to control media. studiosorbellini.it Furthermore, the treatment promoted the anagen, or growth phase, of the hair cycle. studiosorbellini.it Cellular proliferation within the hair follicles was evaluated by staining for the Ki-67 protein, a well-established marker of active cell division. studiosorbellini.it The study found that the peptide mix demonstrated a proliferative activity comparable to that of Platelet-Rich Plasma (PRP), significantly preserving the proliferative potential of the hair follicle cells. studiosorbellini.it

Table 1: Biological Response of Human Hair Follicles to a Peptide Mix Containing Octapeptide-2 in an Ex Vivo Model

| Parameter Assessed | Observation | Significance |

|---|---|---|

| Hair Shaft Elongation | Statistically significant increase in elongation at 96 hours of treatment compared to control medium. studiosorbellini.it | Indicates a direct stimulatory effect on hair fiber production. |

| Hair Cycle Stage | Promotion of the anagen (growth) phase, evidenced by a decrease in the hair cycle score. studiosorbellini.it | Suggests the ability to maintain follicles in an active growth state. |

| Cellular Proliferation (Ki-67 Marker) | Statistically significant preservation of proliferative activity, comparable to PRP treatment. studiosorbellini.it | Demonstrates a positive influence on the mitotic activity of hair follicle cells. |

Mechanistic Studies in In Vitro Models Mimicking Physiological Conditions

Mechanistic studies in vitro are essential for elucidating the specific molecular pathways through which a compound exerts its effects. To enhance their relevance, these studies often employ models that mimic physiological or pathophysiological conditions. nih.gov For hair loss research, a common model involves treating cultured human hair follicle cells with dihydrotestosterone (B1667394) (DHT), the primary androgen implicated in androgenetic alopecia, to simulate the conditions of hormonal hair loss. nih.govresearchgate.netmdpi.comfrontiersin.org

Octapeptide-2 is identified as a biomimetic peptide that emulates the action of Thymosin-β4, a growth factor known to stimulate hair growth. studiosorbellini.itmedchemexpress.com Its mechanism of action has been investigated using various human primary hair cells, including human hair follicle dermal papilla cells (HHFDPCs), outer root sheath cells (HHFORSCs), germinal matrix cells (HHFGMCs), and hair follicle stem cells (HHFSCs). nih.govresearchgate.net

A key finding is that an octapeptide designed to bind to Leucine-rich G protein-coupled receptor 5 (Lgr5) acts as an exogenous ligand, activating the Wnt/β-catenin signaling pathway. nih.govresearchgate.net This pathway is critical for maintaining the hair-inducing activity of dermal papilla cells and regulating hair growth and regeneration. nih.govnih.gov Activation was confirmed by the observed nuclear translocation of β-catenin and the increased expression of its downstream target genes. nih.govresearchgate.net

This activation triggers a cascade of cellular responses:

Proliferation: The octapeptide induced a concentration-dependent increase in the proliferation of HHFDPCs and also stimulated proliferation in HHFORSCs, HHFGMCs, and HHFSCs. nih.govresearchgate.net

Growth Factor Expression: In HHFDPCs, treatment with the octapeptide led to increased expression of various growth factors and the phosphorylation of Akt and ERK, key components of signaling pathways that promote cell survival and growth. nih.govresearchgate.netmdpi.com

Differentiation: The peptide was shown to induce the differentiation of human primary hair cells. nih.govresearchgate.net

Apoptosis Inhibition: Octapeptide-2 has been noted to reduce cell apoptosis, which helps in reinforcing the hair. medchemexpress.comci.guide

Extracellular Matrix Synthesis: The peptide also stimulates fibroblasts to synthesize essential extracellular matrix components such as collagen, elastin (B1584352), and fibronectin. ci.guide

In an in vitro model mimicking androgenetic alopecia, where a three-dimensional spheroid culture of HHFDPCs was treated with DHT, the octapeptide demonstrated a restorative effect. nih.govresearchgate.net It successfully recovered the DHT-induced inhibition of Wnt-5a and Wnt-10b expression and rescued the differentiation of HHFSCs that was suppressed by DHT. nih.govresearchgate.net

Table 2: Summary of Mechanistic Findings for Octapeptide-2 in In Vitro Models

| Molecular Target/Pathway | Observed Effect | Cellular Outcome |

|---|---|---|

| Lgr5 Receptor | Acts as an exogenous ligand. nih.govresearchgate.net | Initiates downstream signaling. |

| Wnt/β-catenin Pathway | Activates pathway; increases nuclear translocation of β-catenin. nih.govresearchgate.net | Promotes proliferation and differentiation of hair follicle cells. |

| Akt and ERK Signaling | Increases phosphorylation of Akt and ERK. nih.govresearchgate.net | Enhances cell growth and survival. |

| Apoptosis Pathways | Inhibits apoptosis. medchemexpress.comci.guide | Increases hair cell survival. |

| DHT-Induced Inhibition | Restores Wnt-5a and Wnt-10b expression in the presence of DHT. nih.govresearchgate.net | Counters the inhibitory effects of androgens on hair growth pathways. |

Comparative Analysis and Synergistic Interactions of Octapeptide 2 Acetate

Comparison with Endogenous Growth Factors (e.g., Native Thymosin-β4) in Biological Assays

Octapeptide-2 is a synthetic peptide designed to mimic the activity of Thymosin-β4, a naturally occurring protein that plays a crucial role in tissue development, repair, and maintenance. medchemexpress.comulprospector.comnih.gov Also known by the trade name Prohairlin-β4, Octapeptide-2 is an eight-amino-acid fragment that corresponds to an active site of the larger 43-amino-acid Thymosin-β4 protein. nih.govci.guide This mimicry allows it to engage in similar biological pathways, such as promoting the proliferation of keratinocytes, reducing cell apoptosis, and activating hair follicle stem cells. medchemexpress.comtargetmol.combioscience.co.uk

A key difference highlighted in research is the enhanced stability and prolonged action of Octapeptide-2 when compared to native proteins. ci.guidetargetmol.combioscience.co.uk As a smaller, synthetic molecule, it is less susceptible to enzymatic degradation, which can be a limitation for larger, endogenous proteins in experimental and cosmetic applications.

Biological assays have demonstrated that while native Thymosin-β4 has a broad range of functions stemming from its various active sites—including actin binding, promoting angiogenesis, and reducing inflammation—Octapeptide-2 is primarily investigated for its targeted effects on hair growth and cell migration in the follicular environment. nih.govci.guide

Table 1: Comparative Profile of Octapeptide-2 and Native Thymosin-β4

| Feature | Octapeptide-2 | Native Thymosin-β4 |

| Nature | Synthetic, 8-amino acid biomimetic peptide ci.guide | Endogenous, 43-amino acid protein nih.gov |

| Primary Investigated Functions | Promotes hair growth, increases keratinocyte proliferation, reduces cell apoptosis medchemexpress.comulprospector.com | Actin-sequestering, wound healing, angiogenesis, anti-inflammatory, anti-fibrotic effects nih.gov |

| Mechanism of Action | Mimics Thymosin-β4 activity, activates hair follicle stem cells medchemexpress.comtargetmol.com | Binds to G-actin, activates signaling molecules (e.g., ILK/PINCH/Akt) nih.gov |

| Stability | More stable with prolonged action compared to native proteins ci.guidetargetmol.combioscience.co.uk | Susceptible to enzymatic degradation |

Interactions with Other Biomimetic Peptides in Research Combinations

The use of multiple peptides in a single formulation is a common strategy in cosmetic and dermatological research, based on the premise that different peptides can target distinct biological pathways, potentially leading to synergistic or additive effects.

The concept of peptide synergy involves combining peptides with different mechanisms of action to achieve a greater effect than the sum of their individual activities. For instance, research on skin rejuvenation has shown that combining peptides that target different aspects of skin health, such as collagen synthesis and oxidative stress response, can lead to synergistic changes in gene expression. nih.gov While this principle is well-explored for various peptide combinations, specific peer-reviewed studies detailing the synergistic effects of Octapeptide-2 acetate (B1210297) within a multi-peptide system are not extensively documented in the available literature. Formulations often include it as part of a complex designed to support follicular vitality, but quantitative data on its specific synergistic interactions are limited. nmpharmtech.com

While comprehensive co-administration studies focusing specifically on Octapeptide-2 acetate with Copper Tripeptide-1, Oligopeptide-20, and Acetyl Decapeptide-3 are not prominent in the reviewed literature, the individual functions of these peptides provide a basis for their combined use in formulations.

Copper Tripeptide-1 (GHK-Cu): This carrier peptide is known to stimulate the synthesis of extracellular matrix components like collagen and elastin (B1584352). nih.gov It also exhibits anti-inflammatory properties and has been shown to be beneficial in promoting hair growth by stimulating the anagen (growth) phase of the hair cycle. nih.govnih.gov Its mechanism complements the proliferative action of Octapeptide-2 on follicular cells.

Oligopeptide-20: This peptide acts as a positive regulator of cell proliferation and has been shown to increase levels of collagen and hyaluronic acid in keratinocyte and fibroblast cultures. researchgate.netresearchgate.net Its role in enhancing the dermal matrix could provide a supportive environment for the hair follicle health promoted by Octapeptide-2.

Acetyl Decapeptide-3: This peptide is noted for its role in anti-aging and skin rejuvenation. mdpi.com It is often included in formulations aimed at improving skin elasticity and firmness.

Table 2: Investigated Functions of Co-Formulated Peptides

| Peptide | Class/Type | Primary Investigated Functions |

| Copper Tripeptide-1 | Carrier Peptide | Stimulates collagen & elastin synthesis; anti-inflammatory; promotes hair growth anagen phase. nih.gov |

| Oligopeptide-20 | Signal Peptide | Increases cell proliferation; boosts collagen and hyaluronic acid levels. researchgate.netresearchgate.net |

| Acetyl Decapeptide-3 | Signal Peptide | Skin rejuvenation; included in formulations to reduce wrinkles. mdpi.com |

Relationship with Other Bioactive Compounds in Mechanistic Studies

The biological activity of this compound can be influenced by and studied in conjunction with other bioactive compounds. A primary mechanism of action for Octapeptide-2 is the promotion of hair growth through the activation of hair follicle stem cells. targetmol.combioscience.co.uk

Research into treatments for alopecia has explored the use of Octapeptide-2 in combination with complex biological preparations. For example, studies have investigated its inclusion in topical formulations used alongside Platelet-Rich Plasma (PRP) therapy. medchemexpress.com PRP is a concentrate of platelets and their associated growth factors, and its co-application with a formulation containing Octapeptide-2 has been studied for the treatment of androgenetic alopecia and alopecia areata. medchemexpress.com This suggests a mechanistic relationship where Octapeptide-2 provides a targeted, stable signal mimicking an endogenous factor, while PRP delivers a broad spectrum of native growth factors that collectively support tissue regeneration and follicular stimulation.

Furthermore, by mimicking Thymosin-β4, Octapeptide-2 may influence signaling pathways crucial for cell survival and inflammation, such as the ILK/PINCH/Akt pathway. nih.gov The interaction with these pathways could be a key area of study when examining its effects in the presence of other bioactive molecules that modulate cellular stress and inflammatory responses.

Advanced Research Methodologies and Quantitative Approaches

Proteomics and Targeted Protein Analysis (e.g., LC-MS/MS for Protein Identification and Pathway Analysis)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone in the proteomic investigation of Octapeptide-2 acetate (B1210297), enabling the large-scale identification and quantification of proteins that are differentially expressed or modified in response to the peptide. This powerful analytical technique allows researchers to map the complex signaling cascades and metabolic pathways modulated by Octapeptide-2 acetate.

In a typical workflow, biological samples, such as cell lysates or tissue extracts treated with this compound, are subjected to enzymatic digestion to generate a complex mixture of smaller peptides. These peptides are then separated by liquid chromatography based on their physicochemical properties before being introduced into a tandem mass spectrometer. The mass spectrometer performs two stages of mass analysis: the first stage measures the mass-to-charge ratio of the intact peptides, and the second stage fragments the peptides and measures the mass-to-charge ratios of the resulting fragment ions.

The fragmentation patterns, or tandem mass spectra, serve as a "fingerprint" for each peptide, allowing for their identification by searching against protein sequence databases. By comparing the abundance of identified peptides between treated and untreated samples, researchers can determine the relative changes in protein expression levels.

Quantitative targeted absolute proteomics (QTAP), a specialized application of LC-MS/MS, offers a highly sensitive and specific method for measuring the concentration of target proteins. nih.gov This is achieved by monitoring specific, predefined precursor-to-product ion transitions for surrogate peptides derived from the protein of interest. nih.gov This targeted approach is particularly valuable for validating findings from global proteomic studies and for quantifying key proteins in pathways known to be affected by this compound.

The data generated from these proteomic analyses are then subjected to bioinformatic analysis to identify enriched biological pathways and functional protein networks, providing a systems-level understanding of the peptide's effects. For instance, LC-MS/MS-based proteomics can reveal the impact of this compound on the expression of various ATP-binding cassette (ABC) transporters, which play a crucial role in cellular transport and drug resistance. nih.gov

Table 1: Illustrative LC-MS/MS Proteomics Workflow for this compound Research

| Step | Description | Key Technologies/Methods |

|---|---|---|

| 1. Sample Preparation | Cells or tissues are treated with this compound. Proteins are extracted and quantified. | Cell culture, tissue homogenization |

| 2. Protein Digestion | Proteins are enzymatically digested (e.g., with trypsin) into smaller peptides. | In-solution or in-gel digestion |

| 3. LC Separation | The complex peptide mixture is separated by high-performance liquid chromatography. | Reversed-phase chromatography (e.g., C18 column) |

| 4. Mass Spectrometry | Peptides are ionized and analyzed by a tandem mass spectrometer. | Electrospray ionization (ESI), data-dependent acquisition (DDA), data-independent acquisition (DIA) |

| 5. Data Analysis | Peptide fragmentation spectra are matched to protein databases for identification and quantification. | Database search algorithms (e.g., Mascot, Sequest), bioinformatics pathway analysis |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.netnih.gov In the context of this compound, QSAR studies are instrumental in designing and optimizing analogues with enhanced efficacy, stability, or target specificity.

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure. mdpi.com The process begins with the synthesis and biological evaluation of a series of analogues of this compound. For each analogue, a set of molecular descriptors is calculated. These descriptors are numerical values that encode various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. researchgate.net

Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms like support vector machines and random forests, are then employed to build a mathematical model that correlates the molecular descriptors with the observed biological activity. researchgate.net A robust QSAR model should not only accurately describe the relationship for the training set of compounds but also possess predictive power for new, untested analogues. mdpi.com

Table 2: Key Steps in a QSAR Study of this compound Analogues

| Step | Description | Examples of Techniques/Descriptors |

|---|---|---|

| 1. Data Set Selection | A series of this compound analogues with measured biological activity is compiled. | Synthesis of peptide analogues, in vitro bioassays |

| 2. Descriptor Calculation | Molecular descriptors are calculated for each analogue. | 2D descriptors (e.g., topological indices), 3D descriptors (e.g., molecular shape, electrostatic potential) |

| 3. Model Development | A mathematical model is built to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning Algorithms |

| 4. Model Validation | The model's statistical significance and predictive ability are rigorously assessed. | Cross-validation (e.g., leave-one-out), external test set validation |

| 5. Prediction | The validated model is used to predict the activity of new, virtual analogues. | In silico screening, rational design of new peptides |

These predictive models allow researchers to virtually screen large libraries of potential this compound analogues and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process and reducing costs. nih.gov

Advanced Imaging Techniques for Monitoring Cellular Dynamics and Protein Expression

Advanced imaging techniques provide a window into the cell, allowing for the real-time visualization of the dynamic processes and changes in protein expression induced by this compound. These methods offer high spatial and temporal resolution, revealing the subcellular localization of the peptide, its interactions with target proteins, and its impact on cellular architecture and function. nih.gov

Super-resolution microscopy (SRM) techniques, such as structured illumination microscopy (SIM) and stimulated emission depletion (STED) microscopy, have overcome the diffraction limit of conventional light microscopy, enabling the visualization of cellular structures with nanoscale resolution. nih.gov These techniques can be used to track the uptake and trafficking of fluorescently labeled this compound within cells and to observe its effects on the organization of the cytoskeleton and other organelles. nih.gov

Fluorescence-based biosensors, including those based on Förster Resonance Energy Transfer (FRET), can be employed to monitor the activity of specific signaling pathways in living cells. For example, a FRET-based biosensor for a particular kinase could be used to measure the activation of that kinase in response to this compound treatment.

Voltage-sensitive dyes (VSDs) are another powerful tool for studying the effects of peptides on cellular electrophysiology. mdpi.com These dyes report changes in membrane potential with high temporal resolution, making them suitable for investigating the impact of this compound on ion channel activity and neuronal signaling. mdpi.com

Table 3: Comparison of Advanced Imaging Techniques for Studying this compound

| Technique | Principle | Key Applications |

|---|---|---|

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing optical sectioning and 3D imaging. | Subcellular localization of fluorescently tagged proteins, colocalization studies. |

| Super-Resolution Microscopy (e.g., SIM, STED) | Overcomes the diffraction limit of light to achieve nanoscale resolution. | High-resolution imaging of cellular structures, tracking of single molecules. nih.gov |

| FRET Microscopy | Measures the transfer of energy between two fluorescent molecules to detect molecular interactions. | Monitoring protein-protein interactions, conformational changes, and enzyme activity. |

| Voltage-Sensitive Dye Imaging | Uses dyes that change their fluorescence properties in response to changes in membrane potential. | Measuring electrical activity in excitable cells, studying ion channel function. mdpi.com |

Molecular Modeling and Simulation Approaches for Peptide-Target Interactions

Molecular modeling and simulation provide a computational lens to examine the interaction between this compound and its biological targets at an atomic level of detail. nih.gov These methods are invaluable for predicting the binding mode of the peptide to its receptor, elucidating the key amino acid residues involved in the interaction, and estimating the binding affinity.

The process typically begins with the creation of a three-dimensional model of the peptide-protein complex. If the crystal structure of the complex is not available, a model can be built using techniques such as homology modeling or protein-peptide docking. nih.gov Docking algorithms sample a vast number of possible orientations and conformations of the peptide within the binding site of the target protein and use a scoring function to rank the most plausible binding modes.

Once a model of the complex is obtained, molecular dynamics (MD) simulations can be performed to study its dynamic behavior over time. In an MD simulation, the motions of all atoms in the system are calculated by numerically solving Newton's equations of motion. These simulations can reveal the conformational changes that occur upon peptide binding, the role of water molecules in the binding interface, and the energetic contributions of different residues to the binding affinity.

The insights gained from molecular modeling and simulation can guide the rational design of this compound analogues with improved binding properties. nih.gov For example, by identifying key "hotspot" residues in the binding interface, researchers can design modifications to the peptide that enhance its interaction with the target protein.

Future Directions and Translational Research Avenues for Octapeptide 2 Acetate

Exploration of Novel Biological Activities Beyond Current Indications

The known function of Octapeptide-2 acetate (B1210297) revolves around stimulating hair follicle stem cells, promoting cell migration, and increasing the proliferation of keratinocytes. ulprospector.comexperchem.com However, its structural and functional similarity to Tβ4, a peptide with multifaceted regenerative properties, opens the door to investigating a broader range of biological activities. nih.govfrontiersin.orgmusechem.com

Wound Healing and Skin Regeneration: Tβ4 is a potent mediator of wound healing, promoting angiogenesis, cell migration, and collagen deposition while reducing inflammation. nih.govmeetingpointhealth.comresearchgate.net Research indicates that specific active sites within Tβ4 are responsible for these effects, such as the central actin-binding domain which promotes angiogenesis and wound healing. nih.gov Given that Octapeptide-2 mimics Tβ4, a significant future research direction is its potential application in dermal repair and skin regeneration. musechem.commeetingpointhealth.com Studies could explore its efficacy in accelerating wound closure, reducing scar formation, and treating chronic wounds. Furthermore, there is evidence that Octapeptide-2 stimulates the synthesis of crucial extracellular matrix proteins like collagen, elastin (B1584352), and fibronectin by fibroblasts, suggesting a role in combating the visible signs of skin aging. ci.guide

Anti-inflammatory and Anti-Fibrotic Effects: Tβ4 has demonstrated significant anti-inflammatory and anti-fibrotic capabilities. nih.govfrontiersin.org The N-terminal active site of Tβ4, Ac-SDKP, is known to block inflammation and reduce fibrosis. nih.gov Future investigations could assess whether Octapeptide-2 acetate possesses similar immunomodulatory properties. This could lead to its exploration as a therapeutic agent for inflammatory skin conditions or for mitigating fibrotic processes in various tissues.

Cardioprotection and Neuroprotection: Clinical and preclinical studies on Tβ4 have shown its potential in protecting and repairing tissues in the heart and central nervous system. peptidesociety.org It promotes cell survival and blocks apoptosis, which are critical processes in recovery from cardiac injury and neurodegenerative conditions. nih.gov Exploring whether this compound can replicate these cytoprotective effects represents a frontier in its translational research, potentially leading to novel treatments for a range of serious medical conditions.

A summary of potential novel activities for Octapeptide-2 based on the known functions of its parent molecule, Tβ4, is presented below.

| Potential Biological Activity | Underlying Mechanism Based on Tβ4 | Potential Research Application |

| Wound Healing | Promotes angiogenesis, cell migration, and extracellular matrix remodeling. nih.govresearchgate.net | Treatment of acute and chronic skin wounds, reduction of scar tissue. |

| Anti-Aging | Stimulates synthesis of collagen, elastin, and fibronectin. ci.guide | Development of topical treatments to improve skin elasticity and reduce wrinkles. |

| Anti-Inflammatory | Downregulates inflammatory mediators and reduces inflammatory cell infiltration. peptidesociety.org | Management of inflammatory skin disorders like eczema or psoriasis. |

| Anti-Fibrotic | Blocks fibrotic processes. nih.gov | Prevention or treatment of tissue fibrosis in organs like the liver or kidneys. |

| Cardioprotection | Promotes cardiac cell survival and migration post-injury. researchgate.net | Adjunctive therapy for myocardial infarction. |

| Neuroprotection | Inhibits apoptosis and promotes neuronal repair. meetingpointhealth.com | Investigation for use in neurodegenerative diseases. |

| Angiogenesis | Induces the formation of new blood vessels. frontiersin.org | Therapeutic angiogenesis for ischemic tissues. |

Development of Advanced Delivery Systems for Enhanced Research Applicability

The efficacy of peptide-based therapeutics is often limited by their inherent instability and poor penetration through biological barriers like the stratum corneum. nih.govresearchgate.net To overcome these challenges and enhance the research applicability of this compound, the development of advanced delivery systems is crucial. One manufacturer already describes the compound as a "double-layered encapsulated biomimetic peptide," indicating that this area is actively being explored. targetmol.commobelbiochem.com

Liposomal and Nanoparticle Encapsulation: Encapsulating peptides within liposomes or other nanoparticles can protect them from enzymatic degradation, improve their stability, and facilitate deeper penetration into the skin. mdpi.comclinikally.com Liposomes, being structurally similar to cell membranes, can merge with the skin's lipid layer to deliver their payload more effectively. mdpi.com Future research could focus on optimizing liposomal formulations of this compound to control its release rate and target specific cell types within the skin, thereby enhancing its bioactivity for both cosmetic and therapeutic applications. creative-biostructure.com

Microneedle Patches: Dissolving microneedle patches represent a minimally invasive method to bypass the stratum corneum and deliver active ingredients directly into the epidermis. nih.govsage-sound.com These patches consist of tiny, dissolvable cones made from ingredients like hyaluronic acid and the active peptide itself. sage-sound.comkarunaskin.com This technology has shown promise for delivering anti-wrinkle peptides and could be adapted for this compound to ensure higher bioavailability and a targeted, sustained release for applications in hair growth or skin regeneration. nih.govpeaceoutskincare.com

Plant Exosomes: A novel approach for peptide delivery involves the use of nanosized plant-derived exosomes. nih.govacs.org This technology, termed NanoGlow, utilizes engineered exosomes as natural carriers to transport cosmetic peptides across the skin barrier, significantly improving their penetration and biological effectiveness compared to free peptides. nih.govacs.org Developing a plant exosome-based delivery system for this compound could represent a next-generation platform for its application in advanced skincare and dermatological research.

| Delivery System | Mechanism of Action | Advantages for Octapeptide-2 Research |

| Liposomal Encapsulation | Encapsulates peptide in a lipid bilayer, mimicking cell membranes to enhance penetration and stability. mdpi.comnuonmedical.com | Protects from degradation, allows for controlled release, targets specific skin layers. clinikally.com |

| Microneedle Patches | Uses dissolvable micro-cones to create pathways through the stratum corneum for direct delivery. nih.govkarunaskin.com | Bypasses the primary skin barrier, enhances bioavailability, provides sustained release. sage-sound.com |

| Plant-Derived Exosomes | Utilizes natural nanosized vesicles as carriers to transport peptides across the skin barrier. nih.govacs.org | High success rate of encapsulation, enhances biological effectiveness, suitable for large-scale production. acs.org |

Integration into Broader Regenerative Medicine Research Paradigms

Regenerative medicine aims to repair, replace, or regenerate human cells, tissues, or organs to restore normal function. karunaskin.com Peptides are emerging as key players in this field due to their ability to mimic natural growth factors and modulate cellular behavior. frontiersin.orgmagonlinelibrary.com The future of this compound research lies in its integration into broader regenerative strategies, moving beyond a single-molecule approach.

Combination Therapies: The combination of this compound with other regenerative treatments is a promising avenue. For instance, its use in conjunction with Platelet-Rich Plasma (PRP) has been noted for the treatment of androgenetic alopecia. medchemexpress.com PRP provides a rich source of natural growth factors, which could work synergistically with the stem cell-activating properties of this compound. Future clinical studies are needed to validate the efficacy of such combination therapies and explore their potential in other areas, such as wound healing and skin rejuvenation.

Tissue Engineering and Biomaterials: Peptide-based hydrogels are increasingly being used in tissue engineering as scaffolds that mimic the natural extracellular matrix, providing a 3D environment for cell growth and tissue formation. mdpi.com this compound could be incorporated into these biomaterials to create "bioactive scaffolds." nih.gov For example, a hydrogel functionalized with this compound could be designed to promote the regeneration of skin in complex wounds or to support the development of engineered hair follicles in vitro.

Unraveling Complex Molecular and Cellular Regulatory Networks

While it is known that this compound promotes hair growth by activating hair follicle stem cells, the precise molecular pathways it modulates are not fully understood. targetmol.commobelbiochem.com A deeper investigation into its mechanism of action is essential for optimizing its use and identifying new therapeutic targets.

Signaling Pathway Analysis: Since Octapeptide-2 mimics Tβ4, its mechanism is likely to involve the signaling pathways regulated by Tβ4. Research has shown that Tβ4 influences hair growth and angiogenesis by modulating pathways such as Wnt/β-catenin and upregulating Vascular Endothelial Growth Factor (VEGF). peptidesciences.complos.orgnih.gov The Wnt/β-catenin signaling pathway is a master regulator of hair follicle development and regeneration. nih.govportlandpress.com Studies have demonstrated that Tβ4 can increase the expression of key molecules in this pathway, including β-catenin and Lef-1. peptidesciences.comnih.gov Future research on this compound should focus on confirming its interaction with these pathways. Techniques such as gene expression analysis and phosphoproteomics in relevant cell models (e.g., dermal papilla cells, keratinocytes) could elucidate the specific downstream targets of the peptide.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Octapeptide-2 acetate’s role in promoting hair growth, and how can these be experimentally validated?

- Answer : this compound activates hair follicle stem cells and enhances cell growth/migration, as shown in in vitro models using dermal papilla cells . To validate these mechanisms:

- Use qPCR/Western blotting to measure stem cell markers (e.g., CD34, KRT15) and migration-related proteins (e.g., integrins).

- Perform scratch assays or Boyden chamber assays to quantify cell migration.

- Compare results across primary cell lines and immortalized models to assess reproducibility.

Q. Which standard experimental models are appropriate for studying this compound’s efficacy in hair follicle activation?

- Answer :

- Ex vivo human hair follicle cultures allow direct observation of growth cycles .

- Murine models (e.g., C57BL/6 mice) are widely used for in vivo studies, with histopathology to assess follicular anagen phase prolongation .

- Include vehicle controls (e.g., acetate-free formulations) to isolate peptide-specific effects .

Q. How can researchers ensure batch-to-batch consistency in this compound for cell-based assays?

- Answer : Request peptide content analysis (via amino acid analysis or UV-spectroscopy) and HPLC purity reports (>95%) from suppliers. For cell assays, pre-test solubility in PBS or DMEM and confirm absence of trifluoroacetic acid (TFA) residues, which may affect viability .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Answer :

- Systematic review : Use PRISMA guidelines to evaluate bias in existing studies (e.g., small sample sizes, lack of blinding) .

- Mechanistic divergence : Test peptide stability in in vivo environments (e.g., serum proteases) via LC-MS to assess degradation kinetics .

- Dose-response calibration : Compare effective concentrations in 2D monolayers vs. 3D organoid models to address bioavailability differences .

Q. What experimental designs mitigate confounding factors in clinical-level studies of this compound?

- Answer :

- Randomized controlled trials (RCTs) : Stratify participants by baseline hair density and androgen levels.

- Double-blinding : Use placebo-controlled formulations matched in texture/appearance.

- Endpoint standardization : Employ trichoscopy for follicular density and immunohistochemistry for stem cell markers .

Q. How can encapsulation strategies for this compound be optimized to enhance dermal delivery?

- Answer :

- Liposomal encapsulation : Test permeability using Franz diffusion cells with synthetic membranes or ex vivo human skin .

- Stability assays : Monitor peptide integrity under UV light and varying pH conditions via circular dichroism (CD) spectroscopy .

- Comparative studies : Evaluate bilayer vs. monolayer encapsulation for sustained release profiles using HPLC-based release kinetics .

Q. What analytical methods best quantify this compound’s interaction with putative molecular targets (e.g., p300 HAT)?

- Answer :

- Surface plasmon resonance (SPR) : Measure binding affinity (KD) between the peptide and recombinant p300 .

- Fluorescence polarization assays : Use fluorescently labeled peptides to assess competitive inhibition of histone acetylation .

- CRISPR-Cas9 knockout models : Validate target specificity by comparing effects in wild-type vs. p300-deficient keratinocytes .

Methodological Guidance for Data Interpretation